Pubchem_71338130

Description

PubChem Compound CID 71338130 is a small molecule cataloged in the PubChem database, a premier public repository managed by the National Center for Biotechnology Information (NCBI) .

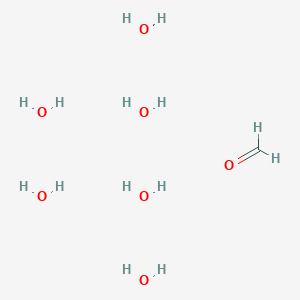

- Chemical Structure: A 2-D representation adhering to IUPAC conventions, with possible stereochemical annotations .

- Molecular Descriptors: Calculated properties such as molecular weight, topological polar surface area, and hydrogen-bond donor/acceptor counts .

- Synonyms and Identifiers: Systematic names, trade names, and identifiers (e.g., CAS numbers, InChIKey) aggregated from diverse data contributors .

- Biological Activity: Bioassay results (if available) from high-throughput screens or literature, linked via PubChem BioAssay records .

- 3-D Conformers: If CID 71338130 meets PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, etc.), it will have up to 500 computationally generated 3-D conformers optimized for shape and electrostatic complementarity .

Properties

CAS No. |

114191-87-6 |

|---|---|

Molecular Formula |

CH14O7 |

Molecular Weight |

138.12 g/mol |

IUPAC Name |

formaldehyde;hexahydrate |

InChI |

InChI=1S/CH2O.6H2O/c1-2;;;;;;/h1H2;6*1H2 |

InChI Key |

QNDIXIFABKQKRS-UHFFFAOYSA-N |

Canonical SMILES |

C=O.O.O.O.O.O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Pubchem_71338130 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of Pubchem_71338130 may involve large-scale chemical reactions using specialized equipment. The process is designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective manner.

Chemical Reactions Analysis

Types of Reactions

Pubchem_71338130 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a higher oxidation state compound, while reduction may yield a lower oxidation state compound.

Scientific Research Applications

Pubchem_71338130 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions.

Biology: Studied for its effects on biological systems and potential therapeutic uses.

Medicine: Investigated for its potential as a drug or pharmaceutical agent.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71338130 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The exact molecular targets and pathways involved can vary, but they typically include enzymes, receptors, and other proteins.

Comparison with Similar Compounds

Example Hypothetical 2-D Neighbors :

| Compound CID | Tanimoto Score | Molecular Weight (g/mol) | Bioactivity (AID 743213) |

|---|---|---|---|

| 71338131 | 0.95 | 342.4 | IC₅₀ = 12 nM |

| 71338132 | 0.92 | 355.8 | Inactive |

| 71338133 | 0.91 | 328.1 | Ki = 8.4 µM |

Table 1: Hypothetical 2-D similar compounds to CID 71338130, illustrating scaffold-based analog identification .

3-D Similarity: "Similar Conformers"

3-D similarity uses shape-based alignment (molecular volume overlap) and feature-based alignment (electrostatic complementarity) to identify compounds with analogous binding geometries. This method is critical for discovering molecules with divergent 2-D structures but similar biological targets .

Example Hypothetical 3-D Neighbors :

| Compound CID | Shape Score | Feature Score | Molecular Weight (g/mol) | Bioactivity (AID 743213) |

|---|---|---|---|---|

| 71338134 | 0.87 | 0.79 | 376.2 | IC₅₀ = 5 nM |

| 71338135 | 0.85 | 0.82 | 398.5 | Ki = 1.3 µM |

| 71338136 | 0.83 | 0.75 | 361.0 | Inactive |

Table 2: Hypothetical 3-D similar conformers to CID 71338130, emphasizing shape/feature complementarity .

Comparative Analysis of 2-D vs. 3-D Methods

Table 3: Key differences between 2-D and 3-D similarity methods, based on PubChem’s precomputed neighbor sets .

Case Study: Retrospective Analysis of 2-D/3-D Complementarity

A PubChem retrospective study demonstrated that only 7% of compounds shared both 2-D and 3-D similarity to a query molecule, underscoring the necessity of combining both methods for comprehensive analog identification . For CID 71338130, integrating 2-D and 3-D neighbors could reveal:

- Scaffold-Hopping Candidates: 3-D neighbors with novel chemotypes mimicking CID 71338130’s bioactive conformation.

- Off-Target Effects : 2-D analogs with undesired bioactivities due to shared substructures.

Data Accessibility and Tools

Researchers can explore CID 71338130’s analogs using PubChem’s tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.